molecular formula C8H8BrClN2O B13253527 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B13253527
M. Wt: 263.52 g/mol
InChI Key: UGKFQOUOYMKSAS-UHFFFAOYSA-N
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Description

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a pyrrolo[2,3-c]pyridine core. Its molecular formula is C8H7BrN2O·HCl, and it is often used as a building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the synthesis while maintaining the desired purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine
  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
  • Pyrrolo[3,4-c]pyridine derivatives

Uniqueness

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy group and bromine atom provide distinct sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride

InChI

InChI=1S/C8H7BrN2O.ClH/c1-12-8-7(9)5-2-3-10-6(5)4-11-8;/h2-4,10H,1H3;1H

InChI Key

UGKFQOUOYMKSAS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1Br)C=CN2.Cl

Origin of Product

United States

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